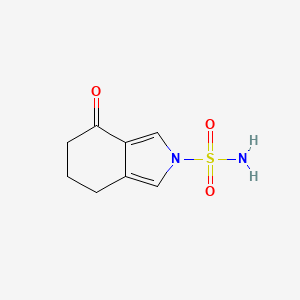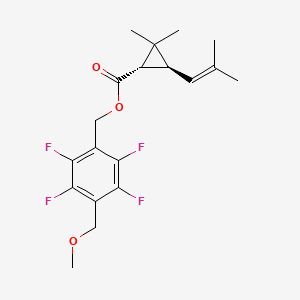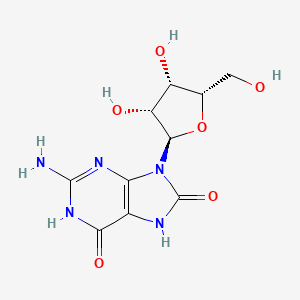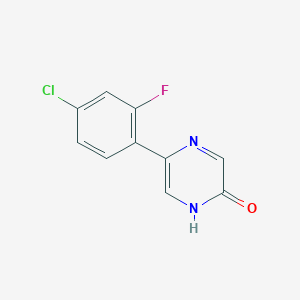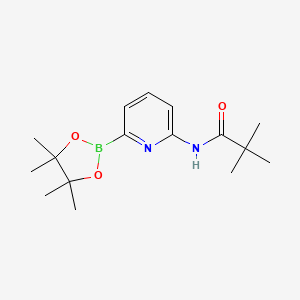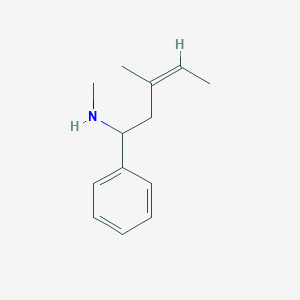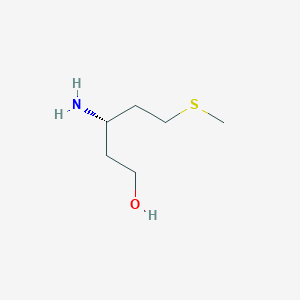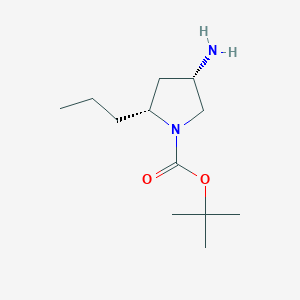
tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an amino group, and a propyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthesis can be carried out through the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the pyrrolidine ring: The protected amino group is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the propyl group: The propyl group is introduced through alkylation reactions using appropriate alkyl halides.
Deprotection: The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of chiral ligands and catalysts.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications in the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Applied in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .
類似化合物との比較
- tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
- tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate
Comparison:
- tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its methyl and aminoethyl analogs.
- The propyl group enhances the compound’s lipophilicity and may influence its biological activity and pharmacokinetic profile.
- The tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to metabolic degradation .
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m0/s1 |
InChIキー |
SSPWTTGJYHHHAL-VHSXEESVSA-N |
異性体SMILES |
CCC[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
正規SMILES |
CCCC1CC(CN1C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
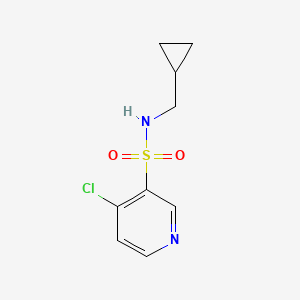
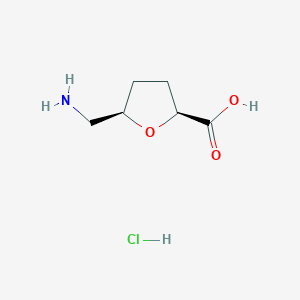

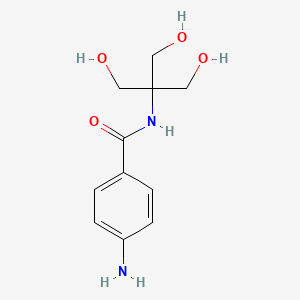
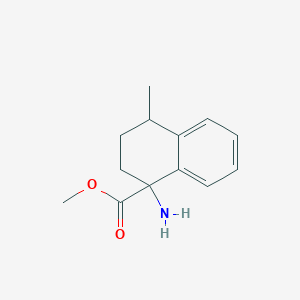
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12944651.png)
